molecular formula C19H17N3O4 B11197558 Methyl 2-({[(2-methylquinazolin-4-yl)oxy]acetyl}amino)benzoate

Methyl 2-({[(2-methylquinazolin-4-yl)oxy]acetyl}amino)benzoate

Cat. No.: B11197558
M. Wt: 351.4 g/mol
InChI Key: MTFJQKHWIFQKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE is a synthetic organic compound belonging to the quinazolinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE typically involves the reaction of 2-methylquinazolin-4-ol with 2-bromoacetamide, followed by esterification with methyl benzoate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with bacterial cell membranes, leading to disruption of biofilm formation and inhibition of quorum sensing. This compound targets the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa, thereby reducing virulence factors and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE is unique due to its dual functionality as both an antimicrobial agent and a biofilm inhibitor. Its ability to target quorum sensing mechanisms without disrupting bacterial growth makes it a promising candidate for developing new anti-virulence therapies .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O4/c1-12-20-15-9-5-3-7-13(15)18(21-12)26-11-17(23)22-16-10-6-4-8-14(16)19(24)25-2/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

MTFJQKHWIFQKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.